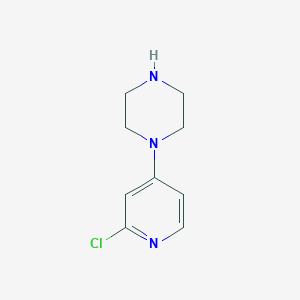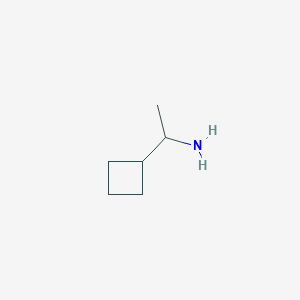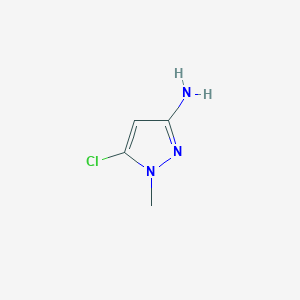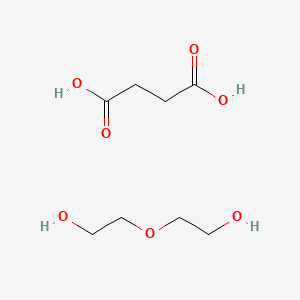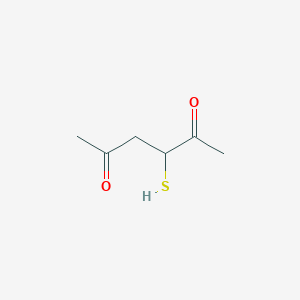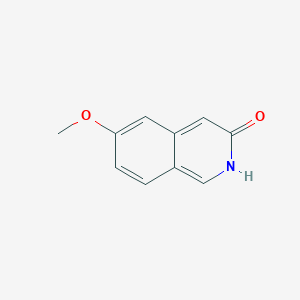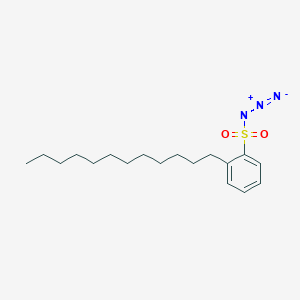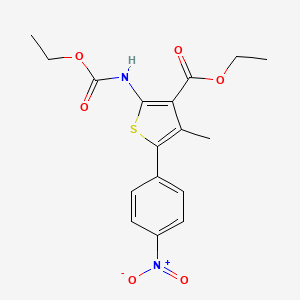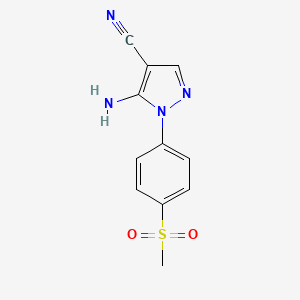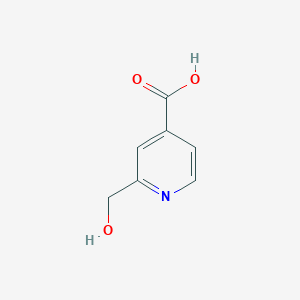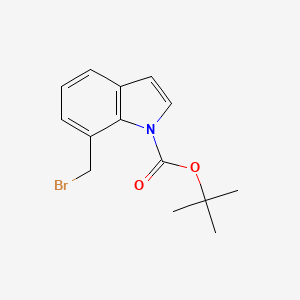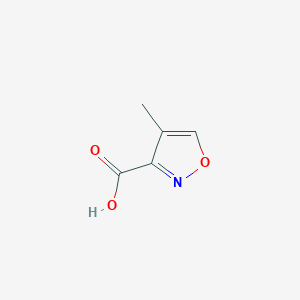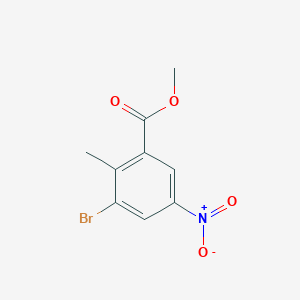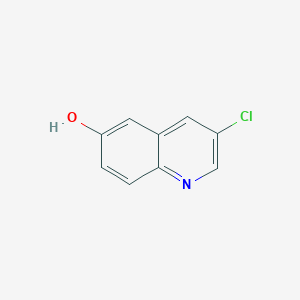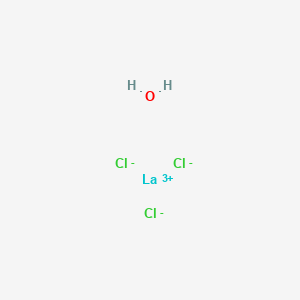
Lanthanum(3+);trichloride;hydrate
説明
Lanthanum(III) chloride hydrate, also known as Lanthanum trichloride hydrate, is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . It is also used as a precursor for the synthesis of La-based nanostructures and as a dopant to fabricate ZnO nanoparticles with enhanced optical particles .
Synthesis Analysis
Lanthanum(III) chloride hydrate can be synthesized from the lanthanide oxides and carbonates which dissolve in hydrochloric acid to give chloride salt of the hydrated cations . It is also useful as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods .Molecular Structure Analysis
The molecular structure of Lanthanum(III) chloride hydrate is represented by the linear formula: LaCl3 · xH2O . The exact structure can be further analyzed using X-ray diffraction and infrared spectroscopy .Chemical Reactions Analysis
Lanthanum(III) chloride hydrate is a commercial precursor to the metals by reduction, for example, with aluminium . It reacts with humid air to give oxychlorides . It is also used in the high pressure oxidative chlorination of methane to chloromethane and organic synthesis .Physical And Chemical Properties Analysis
Lanthanum(III) chloride hydrate is a white crystalline solid . It has a melting point of 92-93 °C . It is highly soluble in water . The anhydrous chloride is a white hexagonal crystal; hygroscopic; density 3.84 g/cm3; melts at 850°C; soluble in water . The heptahydrate is a white triclinic crystal; decomposes at 91°C; soluble in water and ethanol .科学的研究の応用
Synthesis of La-based Nanostructures
- Scientific Field : Nanotechnology
- Application Summary : Lanthanum(3+);trichloride;hydrate is used as a precursor to synthesize La-based nanostructures .
- Methods of Application : The specific methods of application can vary depending on the type of nanostructure being synthesized. Typically, this involves dissolving the lanthanum(3+);trichloride;hydrate in a suitable solvent and then using various techniques such as sol-gel processing, hydrothermal synthesis, or precipitation methods to form the nanostructures .
- Results or Outcomes : The result is the formation of La-based nanostructures. The specific properties and characteristics of these nanostructures can vary depending on the synthesis method and conditions .
Fabrication of ZnO Nanoparticles
- Scientific Field : Materials Science
- Application Summary : Lanthanum(3+);trichloride;hydrate is used as a dopant to fabricate ZnO nanoparticles with enhanced optical particles .
- Methods of Application : This typically involves the synthesis of ZnO nanoparticles through methods such as sol-gel processing or hydrothermal synthesis, with the addition of lanthanum(3+);trichloride;hydrate as a dopant .
- Results or Outcomes : The result is ZnO nanoparticles with enhanced optical properties. The specific enhancements can depend on factors such as the concentration of the dopant and the synthesis conditions .
Arsenic Removal from Water
- Scientific Field : Environmental Science
- Application Summary : Lanthanum(3+);trichloride;hydrate is used to synthesize Fe–La composite (hydr)oxides for arsenic removal from water .
- Methods of Application : This involves the synthesis of Fe–La composite (hydr)oxides using lanthanum(3+);trichloride;hydrate and iron salts, followed by the application of these composites to water contaminated with arsenic .
- Results or Outcomes : The result is the effective removal of arsenic from water. The specific removal efficiency can depend on factors such as the composition of the composite and the conditions of the water treatment process .
Fabrication of Ultra-High-Temperature Ceramics
- Scientific Field : Materials Science
- Application Summary : Lanthanum(3+);trichloride;hydrate is used to fabricate lanthanum hexaboride (LaB6) powders for ultra-high-temperature ceramics .
- Methods of Application : This typically involves the synthesis of LaB6 powders through methods such as solid-state reaction or carbothermal reduction, with the use of lanthanum(3+);trichloride;hydrate as a starting material .
- Results or Outcomes : The result is the formation of LaB6 powders that can be used in the fabrication of ultra-high-temperature ceramics. These ceramics have applications in areas such as aerospace due to their ability to withstand extremely high temperatures .
Luche-Type Reduction
- Scientific Field : Organic Chemistry
- Application Summary : Lanthanum(3+);trichloride;hydrate is used in Luche-Type Reduction . This is a type of organic reaction where an enone is reduced to an allylic alcohol using cerium(III) chloride in the presence of sodium borohydride .
- Methods of Application : The reaction involves the use of lanthanum(3+);trichloride;hydrate as a catalyst in the presence of sodium borohydride. The enone is then added to this mixture to initiate the reduction .
- Results or Outcomes : The result is the formation of allylic alcohols from enones. This method is particularly useful because it allows for selective reduction in the presence of other functional groups .
Water Treatment
- Scientific Field : Environmental Science
- Application Summary : Lanthanum(3+);trichloride;hydrate is used in various water treatment applications .
- Methods of Application : This typically involves the addition of lanthanum(3+);trichloride;hydrate to water that needs to be treated. The lanthanum ions can bind to certain contaminants, allowing them to be removed from the water .
- Results or Outcomes : The result is the effective treatment of water, with the removal of certain contaminants. This can improve the quality of the water and make it safer for use .
Synthesis of Aqueous Sol-Gel Lanthanum Phosphate Nanorods
- Scientific Field : Nanotechnology
- Application Summary : Lanthanum(3+);trichloride;hydrate is used as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nanorods .
- Methods of Application : The synthesis involves dissolving lanthanum(3+);trichloride;hydrate in a suitable solvent and then using the sol-gel process to form the nanorods .
- Results or Outcomes : The result is the formation of lanthanum phosphate nanorods. These nanorods can have various applications in areas such as catalysis and materials science .
Biochemical Research
- Scientific Field : Biochemistry
- Application Summary : Lanthanum(3+);trichloride;hydrate is used in various biochemical research applications .
- Methods of Application : The specific methods of application can vary depending on the particular research context. This could involve using lanthanum(3+);trichloride;hydrate in various biochemical assays or experiments .
- Results or Outcomes : The results or outcomes can vary widely depending on the specific research context. In general, the use of lanthanum(3+);trichloride;hydrate can contribute to advancements in our understanding of various biochemical processes .
Safety And Hazards
Lanthanum(III) chloride hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
lanthanum(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZAAJDCYMILL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2LaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602919 | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum(3+);trichloride;hydrate | |
CAS RN |
20211-76-1 | |
| Record name | Lanthanum chloride (LaCl3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



